Regioisomeric Differentiation: N2-(2-Fluorophenyl) vs. N2-(4-Fluorophenyl) Substitution Pattern
The title compound bears the fluorophenyl group at the N2 position of the 2,8-diazaspiro[4.5]decan-1-one scaffold (2-(2-fluorophenyl) substitution), which is regioisomerically distinct from the 4-position substitution found in 4-(2-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one (CAS 910442-64-7) and 4-(4-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one (CAS 857680-63-8) . In published 2,8-diazaspiro[4.5]decan-1-one SAR campaigns, the N2-aryl substitution position directly controls the trajectory of the aryl ring into the target binding pocket; N2-substituted analogs in the TYK2/JAK1 series achieved TYK2 IC₅₀ values of 6 nM, while closely related N8-substituted or 4-aryl variants from other series showed fundamentally different target engagement profiles [1]. This positional difference is structural, not merely electronic, and cannot be bridged by parameter interpolation.
| Evidence Dimension | Substitution position (N2 vs. C4) on the diazaspiro core |
|---|---|
| Target Compound Data | 2-(2-Fluorophenyl) substituent at N2 position; MW 284.76 g/mol (HCl salt); CAS 1198286-95-1 |
| Comparator Or Baseline | 4-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one: 2-fluorophenyl at C4 position, free base MW 248.30, CAS 910442-64-7; 4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one: 4-fluorophenyl at C4 position, free base MW 248.30, CAS 857680-63-8 |
| Quantified Difference | Different substitution topology: N2 (lactam nitrogen) vs. C4 (spiro carbon); N2-substituted scaffold demonstrated TYK2 IC₅₀ = 6 nM in optimized derivatives vs. C4-substituted scaffolds addressing distinct pharmacological targets (GlyT1, PHD2) [1][2][3] |
| Conditions | Structural comparison based on IUPAC nomenclature, SMILES, and published SAR across multiple target classes |
Why This Matters
The N2 vs. C4 substitution position dictates which target classes the compound can engage; procuring the wrong regioisomer for a kinase-focused screen will yield negative data irrespective of fluorophenyl electronic similarity.
- [1] Yang T, Cui X, Tang M, et al. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. J Med Chem. 2022;65(4):3151-3170. View Source
- [2] PDB 4JZR. Novel complex crystal structure of prolyl hydroxylase domain-containing protein 2 (PHD2): 2,8-Diazaspiro[4.5]decan-1-ones as potent, orally bioavailable PHD2 inhibitors. 2013. doi:10.1016/j.bmcl.2013.07.032. View Source
- [3] A novel class of 4-substituted-8-(1-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-ones have been discovered and developed as potent and selective GlyT1 inhibitors. (Referenced via biosci.alljournals.cn). View Source
